Ethyl 2-(1-methyl-1H-indol-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-methylindol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13(15)8-10-9-14(2)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCQOCRWWFARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304272 | |
| Record name | Ethyl 2-(1-methyl-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56999-62-3 | |
| Record name | 56999-62-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(1-methyl-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Indole-3-Acetic Acid Esters: Prodrug Design and Therapeutic Applications in Medicinal Chemistry
Executive Summary
Indole-3-acetic acid (IAA), classically defined as the predominant plant auxin, has emerged as a high-value scaffold in medicinal chemistry. While the free acid exhibits limited cellular uptake and rapid metabolic clearance, IAA esters represent a critical class of prodrugs and lipophilic derivatives designed to overcome these pharmacokinetic barriers. This technical guide analyzes the role of IAA esters in Gene-Directed Enzyme Prodrug Therapy (GDEPT) for cancer, their neuroprotective properties via antioxidant pathways, and the synthetic methodologies required to access these chemotypes.
Part 1: The Pharmacological Imperative of IAA Esters
The transition from free IAA to its esterified analogues (IAA-esters) is driven by three medicinal chemistry objectives:
-
Lipophilicity & Membrane Permeability: At physiological pH (7.4), free IAA (pKa ~4.75) exists primarily as the carboxylate anion, limiting passive diffusion across the lipid bilayer. Esterification masks the ionizable group, significantly increasing the partition coefficient (LogP) and facilitating intracellular accumulation.
-
Targeted Activation (GDEPT): IAA esters serve as substrates for intracellular esterases (e.g., carboxylesterases) which regenerate the free acid in situ. In GDEPT strategies, this allows for the systemic administration of a stable, permeable ester that is hydrolyzed within the tumor microenvironment before being activated by a specific enzyme like Horseradish Peroxidase (HRP).
-
Metabolic Stability: Esterification protects the carboxyl tail from rapid glucuronidation, extending the plasma half-life of the therapeutic agent.
Part 2: Anticancer Mechanism: The HRP-IAA Axis[1]
The most potent application of IAA esters lies in oxidative activation by peroxidases. Unlike mammalian peroxidases, Horseradish Peroxidase (HRP) —when introduced into tumor cells via antibody conjugates (ADEPT) or gene transfection (GDEPT)—oxidizes IAA into highly toxic radical species.
Mechanistic Pathway[2][3][4][5][6][7]
-
Prodrug Entry: The IAA ester crosses the cell membrane and is hydrolyzed to free IAA.
-
One-Electron Oxidation: HRP oxidizes IAA to an indolyl radical cation .
-
Decarboxylation: The cation rapidly fragments, releasing CO₂ and forming a carbon-centered skatolyl radical (3-methylene-2-oxindole radical).
-
Peroxyl Formation: In aerobic conditions, the skatolyl radical reacts with O₂ to form a peroxyl radical .
-
Cytotoxicity: These ROS intermediates cause lipid peroxidation, DNA strand breaks, and mitochondrial depolarization, leading to apoptosis.
Visualization: Oxidative Activation Pathway
Caption: The HRP-mediated oxidative decarboxylation pathway converting IAA prodrugs into cytotoxic peroxyl radicals.
Part 3: Anti-inflammatory & Neuroprotective Potential
Beyond cancer, IAA esters exhibit efficacy in neuroinflammation models.[1] The mechanism is distinct from the peroxidase pathway and involves the Aryl Hydrocarbon Receptor (AhR) and Heme Oxygenase-1 (HO-1) .
-
HO-1 Induction: IAA derivatives upregulate HO-1, an enzyme that degrades heme into biliverdin, carbon monoxide, and iron. This process neutralizes Reactive Oxygen Species (ROS) in macrophages.[2][3][4]
-
AhR Modulation: While some controversy exists, evidence suggests IAA esters can act as AhR ligands, modulating the expression of pro-inflammatory cytokines (IL-1β, IL-6) in conditions like colitis and neuroinflammation.
Part 4: Synthetic Architectures & Protocols
Protocol A: Fischer Esterification of Indole-3-Acetic Acid
This protocol yields high-purity methyl indole-3-acetate, the standard reference ester for biological assays.
Reagents:
-
Indole-3-acetic acid (IAA): 1.75 g (10 mmol)
-
Methanol (MeOH): 50 mL (Anhydrous)
-
Sulfuric Acid (H₂SO₄): 0.5 mL (Catalytic)
-
Sodium Bicarbonate (NaHCO₃): Saturated solution
Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.75 g of IAA in 50 mL of anhydrous methanol.
-
Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1; R_f IAA ≈ 0.3, R_f Ester ≈ 0.7).
-
Neutralization: Cool to room temperature. Concentrate the solvent to ~10 mL under reduced pressure. Pour the residue into 50 mL of ice-cold water. Neutralize with saturated NaHCO₃ until pH 7.0.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers and wash with brine.
-
Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate solvent.
-
Purification: Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography (Hexane/EtOAc 4:1).
Yield: Expect 85-92% of a white/off-white crystalline solid (Methyl indole-3-acetate).
Protocol B: Synthesis of Functionalized IAA Esters via Alkylation
For more complex esters (e.g., bulky lipophilic groups), direct alkylation of the carboxylate is preferred to avoid harsh acidic conditions.
Methodology:
-
Dissolve IAA (1 eq) in DMF.
-
Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 30 min to form the salt.
-
Add the Alkyl Halide (R-Br, 1.1 eq) dropwise.
-
Stir at room temperature for 12 hours.
-
Quench with water and extract with diethyl ether.[5]
Visualization: Synthetic Workflow
Caption: Dual synthetic pathways for generating simple vs. complex indole-3-acetic acid esters.
Part 5: Biological Evaluation (Cytotoxicity Protocol)
To validate the therapeutic potential of IAA esters, a cytotoxicity assay using the HRP/IAA system is required.
Assay: MTT Cell Viability Assay (GDEPT Model) Cell Line: MCF-7 (Breast Cancer) or HUVEC (Control)
Step-by-Step Protocol:
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Transfection/Enzyme Addition:
-
GDEPT Model: Transfect cells with a plasmid encoding HRP 24h prior.
-
Exogenous Model: Add purified HRP (1.2 µg/mL) directly to the media.
-
-
Treatment: Prepare stock solutions of IAA Esters in DMSO. Dilute in media to final concentrations (10 µM – 1000 µM). Add to wells.
-
Incubation: Incubate for 24–48 hours. Note: IAA esters must hydrolyze to acid to be active, or HRP must be accessible.
-
MTT Addition: Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀.
Part 6: Data Presentation (Structure-Activity Relationship)
The following table summarizes the physicochemical properties and theoretical cytotoxicity profiles of key IAA derivatives.
| Compound | R-Group (Ester) | LogP (Calc) | Solubility (Water) | GDEPT Potency (Relative) | Mechanism Note |
| IAA (Acid) | -H | 1.41 | Moderate | High (if HRP present) | Substrate for HRP; poor uptake alone. |
| Methyl-IAA | -CH₃ | 2.10 | Low | High | Rapid hydrolysis; excellent uptake. |
| Ethyl-IAA | -CH₂CH₃ | 2.60 | Very Low | Moderate | Slower hydrolysis; sustained release. |
| 5-OH-IAA | -H (Ring sub) | 0.85 | High | Low | Ring oxidation alters radical stability. |
| 5-MeO-IAA | -H (Ring sub) | 1.65 | Moderate | High | Electron-donating group stabilizes radical cation. |
Key Insight: Lipophilicity (LogP) correlates with passive diffusion. Methyl-IAA represents the "sweet spot" for cellular uptake before intracellular hydrolysis activates the HRP-mediated toxicity.
References
-
Wardman, P. (2002).[6] Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy.[7][6] Current Pharmaceutical Design. Link
-
Folkes, L. K., et al. (2002). Kinetics of the oxidation of indole-3-acetic acid by horseradish peroxidase. Chemical Research in Toxicology. Link
-
Ji, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells.[2][3][4][8] International Journal of Molecular Sciences. Link
-
Kim, D. S., et al. (2010). Synthesis and biological evaluation of indole-3-acetic acid derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Organic Syntheses. (1964). Indole-3-acetic Acid.[2][7][3][4][5][6][8][9][10][11][12][13] Organic Syntheses, Coll.[14] Vol. 5. Link
Sources
- 1. Multifaceted Role of Microbiota‐Derived Indole‐3‐Acetic Acid in Human Diseases and Its Potential Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug /...: Ingenta Connect [ingentaconnect.com]
- 7. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbially-derived indole-3-acetate alleviates diet induced steatosis and inflammation in mice [elifesciences.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The mechanism of indole-3-acetic acid oxidation by horseradish peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of Ethyl 2-(1-methyl-1H-indol-3-yl)acetate
Executive Summary
This application note details a high-precision protocol for the synthesis of Ethyl 2-(1-methyl-1H-indol-3-yl)acetate (CAS: 56999-62-3), a critical pharmacophore found in non-steroidal anti-inflammatory drugs (e.g., Indomethacin analogs) and auxin-based agrochemicals.
While classical methods (e.g., Vilsmeier-Haack formylation followed by Wittig olefination) are robust, they suffer from poor atom economy and multi-step workflows. This protocol utilizes a Rhodium(II)-catalyzed carbenoid insertion strategy. This method enables a direct, single-step functionalization of the C3 position of 1-methylindole using ethyl diazoacetate (EDA), significantly reducing solvent waste and processing time while maintaining high regioselectivity.
Mechanistic Insight & Reaction Design
The Challenge of Regioselectivity
Indoles are electron-rich heterocycles that typically undergo electrophilic substitution at the C3 position. However, direct alkylation with
The Rhodium(II) Solution
The selected protocol employs a transition-metal-catalyzed decomposition of ethyl diazoacetate to generate a transient metal-carbene species.
-
Carbene Formation:
reacts with EDA, extruding to form a reactive Rh-carbenoid. -
Nucleophilic Attack: The electron-rich C3 position of 1-methylindole attacks the electrophilic carbene carbon.
-
Proton Transfer/Elimination: A subsequent 1,2-hydride shift or proton transfer regenerates the aromaticity and releases the catalyst.
Key Advantage: Unlike Rh(III) catalysts which often direct C-H activation to the C2 position, Rh(II) dimers preserve the natural nucleophilic preference of the indole, delivering high C3 selectivity [1][2].
Figure 1: Mechanistic pathway of Rh(II)-catalyzed C3-alkylation of indole.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1][2] | Role |
| 1-Methylindole | 603-76-9 | 1.0 | Substrate |
| Ethyl Diazoacetate (EDA) | 623-73-4 | 1.2 - 1.5 | Carbenoid Source |
| Dirhodium(II) tetraacetate | 15956-28-1 | 0.01 (1 mol%) | Catalyst |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium (Anhydrous) |
| Sodium Bicarbonate | 144-55-8 | Wash | Quench/Workup |
Critical Safety Note
-
Ethyl Diazoacetate (EDA) is toxic and potentially explosive. It must be handled in a fume hood. Do not heat neat EDA.
-
Diazo Decomposition: The reaction releases Nitrogen gas (
). Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.
Experimental Protocol
Preparation
-
Glassware: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a pressure-equalizing addition funnel.
-
Atmosphere: Purge the system with Argon or Nitrogen.
Reaction Workflow
-
Catalyst Loading: Add 1-Methylindole (1.31 g, 10.0 mmol) and
(44 mg, 0.1 mmol, 1 mol%) to the RBF. -
Solvation: Dissolve in anhydrous DCM (40 mL). The solution typically appears green/blue depending on the catalyst quality.
-
Controlled Addition (Crucial):
-
Prepare a solution of Ethyl Diazoacetate (EDA) (1.71 g, ~1.58 mL, 15.0 mmol) in DCM (10 mL) in the addition funnel.
-
Why dilute? High local concentrations of EDA favor homocoupling (formation of diethyl fumarate/maleate) over the desired cross-coupling.
-
-
Execution: Add the EDA solution dropwise over 60–90 minutes at room temperature (20–25 °C).
-
Observation: Nitrogen evolution (bubbling) should be visible immediately upon addition.
-
-
Completion: After addition is complete, stir for an additional 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1). The starting material (1-methylindole) spot should disappear, and a new, more polar spot should appear.
Workup & Purification
-
Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) to obtain a crude oil.
-
Filtration (Optional): If the residue is dark/tarry, pass through a short plug of Celite to remove residual Rhodium species.
-
Chromatography: Purify via silica gel flash column chromatography.
-
Eluent: Gradient from 100% Hexane to 10% Ethyl Acetate/Hexane.
-
Note: The byproduct (diethyl fumarate) usually elutes before the indole product.
-
-
Yield: Expected yield is 75–85% as a pale yellow or colorless oil/solid (m.p. low, often solidifies upon standing).
Figure 2: Operational workflow for the synthesis.
Process Validation (QC)
To confirm the identity and purity of the synthesized Ethyl 2-(1-methyl-1H-indol-3-yl)acetate , compare analytical data against the following standard values.
NMR Spectroscopy
-
H NMR (400 MHz,
):-
7.60 (d,
Hz, 1H, Ar-H4) -
7.30 (d,
Hz, 1H, Ar-H7) - 7.24 (t, 1H, Ar-H6)
- 7.13 (t, 1H, Ar-H5)
- 7.05 (s, 1H, Ar-H2) — Diagnostic singlet, confirms C3 substitution.
-
4.16 (q,
Hz, 2H, ) -
3.78 (s, 2H,
-CO) — Diagnostic benzylic methylene. -
3.75 (s, 3H,
) -
1.26 (t,
Hz, 3H, )
-
7.60 (d,
Mass Spectrometry
-
HRMS (ESI): Calculated for
. Found: .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Dimer Formation | EDA added too quickly. | Slow down addition rate. Use a syringe pump if available. |
| C2-Alkylation Observed | Wrong Catalyst or Temperature too high. | Ensure |
| Incomplete Conversion | Catalyst poisoning. | Ensure DCM is anhydrous and amine-free. Add 0.5 mol% extra catalyst. |
| Product is Dark/Red | Residual Metal or Oxidation. | Filter through activated charcoal or Celite. Store under inert gas. |
Alternative Scale-Up Route (Non-Catalytic)
For industrial scales (>1 kg) where handling large quantities of diazoacetate is a safety risk, the Oxalyl Chloride Route is recommended:
-
Acylation: 1-Methylindole + Oxalyl Chloride
(1-Methylindol-3-yl)glyoxylyl chloride. -
Esterification: Quench with Ethanol
Ethyl (1-methylindol-3-yl)glyoxylate. -
Reduction: Catalytic hydrogenation (
) or Silane reduction ( ) converts the -keto ester to the target acetate.
References
-
Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion." Nature, 451, 417–424.
-
Muthusamy, S., et al. (2002). "Rh(II)
-Diazo- -ketoesters with Indoles." Tetrahedron Letters, 43(17), 3133-3136. -
Lian, Y., et al. (2016). "Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds." Molecules, 21(6), 804. (Note: Contrasting regioselectivity reference).
-
BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 1H-indol-3-yl Acetates."
-
Organic Chemistry Portal. (2023). "Synthesis of Indoles and Derivatives."
Sources
Indium(III) chloride catalyzed reaction of 1-methylindole with ethyl acetoacetate
Application Note: Indium(III) Chloride-Catalyzed Cascade Synthesis of Functionalized Cyclopenta[b]indoles
Executive Summary
This application note details the protocol for the Indium(III) chloride (
Critical Scientific Note: This protocol addresses a significant correction in chemical literature. Previously reported as forming a linear vinyl-indole structure (MIBE), recent structural reinvestigations (2023) using 2D-NMR and X-ray crystallography have confirmed the product is a tricyclic cyclopenta[b]indole. This scaffold is highly relevant for drug discovery, specifically as an antagonist for estrogen receptor
Reaction Overview & Mechanism
The Chemical Transformation
The reaction utilizes
-
Reactants: 1-Methylindole, Ethyl Acetoacetate (Excess).[1][2]
-
Catalyst: Indium(III) Chloride (
).[3][4][5][6] -
Conditions: Solvent-free or high-concentration reflux (
). -
Product: Ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-1,4-dimethylcyclopent[b]indole-1-acetate.[1][2]
Mechanistic Pathway
The mechanism involves the initial activation of the ketone carbonyl of ethyl acetoacetate, followed by nucleophilic attack from the indole C3 position. The subsequent steps involve dehydration, a second equivalent of ethyl acetoacetate reacting via Michael addition, and an intramolecular cyclization.
Figure 1: Proposed mechanistic cascade for the formation of the tricyclic core.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
1-Methylindole (Purity >98%)
-
Ethyl Acetoacetate (Reagent grade, used in excess)
-
Indium(III) Chloride (
, anhydrous preferred)
-
-
Solvents: Ethyl Acetate (for extraction), Hexanes/EtOAc (for purification).
-
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser with Argon/Nitrogen balloon
-
Magnetic stirrer and oil bath
-
Rotary evaporator[4]
-
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask, charge 1-methylindole (500 mg, 3.80 mmol, 1.0 equiv).
-
Add ethyl acetoacetate (1.2 mL, 9.5 mmol, ~2.5 equiv). Note: EAA acts as both reactant and solvent.
-
Add Indium(III) chloride (84 mg, 0.38 mmol, 10 mol%).
-
Equip the flask with a reflux condenser and flush the system with Argon.
Step 2: Reaction Execution
-
Heat the mixture to reflux (~110 °C) with vigorous magnetic stirring.
-
Maintain reflux for 2 hours .
-
Monitoring: The reaction progress can be monitored by TLC (10% Ethyl Acetate in Hexane). The starting indole spot (
) should disappear, and a new fluorescent spot ( ) will appear.
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Add ice-cold water (15 mL) to quench the catalyst and solubilize excess inorganic salts.
-
Extract the aqueous mixture with Ethyl Acetate (
mL). -
Combine the organic layers and wash with Brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous
. -
Filter and concentrate under reduced pressure to yield a viscous crude oil.
Step 4: Purification
-
Purify via Silica Gel Column Chromatography.[7]
-
Eluent: Gradient elution starting from 100% Hexanes to 10% Ethyl Acetate/Hexanes.
-
Collect the fractions containing the major product.
-
Evaporate solvent to obtain the product as a solid.
Data Analysis & Validation
Expected Yields & Properties
| Parameter | Specification | Notes |
| Physical State | Solid / Crystalline | Melting Point: 112–114 °C |
| Typical Yield | 30% – 45% | Moderate yield due to complex cascade |
| Appearance | Pale yellow to orange | Color depends on trace impurities |
| Solubility | Soluble in | Insoluble in water |
Structural Characterization (Self-Validation)
To ensure you have synthesized the correct tricyclic product and not the linear "MIBE" byproduct or simple bis-indole, verify the following NMR signals:
-
1H NMR (CDCl3): Look for the diagnostic cyclopentane ring protons.
- 2.5–3.5 ppm: Multiplets corresponding to the methylene protons in the cyclopentane ring.
- 1.25 & 4.15 ppm: Characteristic ethyl ester signals (quartet + triplet).
-
Absence of a simple vinyl proton singlet (which would indicate the linear MIBE structure).
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Troubleshooting & Optimization
-
Low Yield: If the yield is <30%, ensure the
is anhydrous. Hydrated salts can slow the dehydration step required for the cascade. -
Incomplete Conversion: If starting material remains after 2 hours, do not increase temperature (degradation risk). Instead, add an additional 5 mol% of catalyst.
-
Product Identification: If the NMR shows a singlet around 6.5-7.0 ppm that is not aromatic, you may have formed the linear vinyl intermediate. This suggests the cyclization failed, likely due to insufficient heat or wet solvent.
References
-
Reinvestigation of Structure (Primary Source): Hassan, A. H. E., et al. "Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate."[1][2] ACS Omega, 2023. [Link]
-
Original Method (Historical Context): Sinicropi, M. S., et al. "Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2009. [Link]
-
Indium(III) Chloride Catalysis Review: Yadav, J. S., et al. "Indium(III) chloride-catalyzed one-pot synthesis of bis(indolyl)methanes."[8][9] Tetrahedron Letters, vol. 41, no. 12, 2000, pp. 2259-2262. [Link]
Sources
- 1. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Using Ethyl 2-(1-methyl-1H-indol-3-yl)acetate as a pharmaceutical intermediate
Application Note: Strategic Utilization of Ethyl 2-(1-methyl-1H-indol-3-yl)acetate as a Divergent Pharmaceutical Intermediate
Part 1: Introduction & Chemical Profile
Ethyl 2-(1-methyl-1H-indol-3-yl)acetate (CAS: 56999-62-3) represents a critical scaffold in the synthesis of indole-based therapeutics.[1] While the indole moiety is ubiquitous in medicinal chemistry—termed a "privileged structure"—the specific N-methylated acetate derivative offers unique synthetic advantages.[1] Unlike its unmethylated counterpart, the N-methyl group blocks the N-1 position, directing electrophilic substitution to the C-2 position or the benzene ring, while increasing lipophilicity and blood-brain barrier (BBB) permeability in downstream analogs.[1]
This intermediate is primarily utilized in the development of:
-
NSAID Analogs: Structurally related to Indomethacin and Acemetacin, serving as a simplified core for Cyclooxygenase (COX) inhibition studies.
-
PKC Inhibitors: Precursor to 1-methyl-3-indolyl acetamides and amines used in kinase modulation.[1]
-
Heterocyclic Libraries: The ester functionality serves as a gateway to hydrazides, oxadiazoles, and triazoles—motifs essential for antimicrobial and anticancer activity.
Part 2: Synthetic Utility & Pathway Logic
The utility of this compound lies in its bifunctionality: the labile ethyl ester allows for rapid derivatization (hydrolysis, amidation, reduction), while the indole core remains stable under standard nucleophilic conditions.
Strategic Reaction Pathway
The following diagram illustrates the divergent synthesis pathways starting from Ethyl 2-(1-methyl-1H-indol-3-yl)acetate.
Figure 1: Divergent synthetic pathways utilizing Ethyl 2-(1-methyl-1H-indol-3-yl)acetate as a core scaffold.[1]
Part 3: Detailed Experimental Protocols
Protocol A: High-Yield Synthesis via Phase-Transfer Catalysis
Objective: To synthesize Ethyl 2-(1-methyl-1H-indol-3-yl)acetate from the commercially available unmethylated precursor (Ethyl 3-indoleacetate) with >98% purity.[1]
Rationale: Traditional N-methylation uses NaH in DMF, which is moisture-sensitive and requires hazardous workup.[1] This protocol uses Phase Transfer Catalysis (PTC), ensuring higher regioselectivity (N- vs C-alkylation) and operational safety.[1]
Materials:
-
Ethyl 3-indoleacetate (10.0 mmol)[1]
-
Methyl Iodide (MeI) (15.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)
-
Toluene (30 mL)
-
50% NaOH (aq) (10 mL)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-indoleacetate (2.03 g, 10 mmol) in Toluene (30 mL).
-
Catalyst Addition: Add TBAB (0.16 g, 0.5 mmol). Stir until partially dissolved.
-
Base Addition: Add 50% NaOH solution (10 mL) carefully. The biphasic mixture will form.[1]
-
Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (0.93 mL, 15 mmol) dropwise over 10 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench & Separation: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: The resulting oil often crystallizes upon standing.[1] Recrystallize from minimal Ethanol if necessary.[1]
Quality Control Parameters:
| Parameter | Specification | Method |
|---|---|---|
| Appearance | Pale yellow solid/oil | Visual |
| Yield | > 92% | Gravimetric |
| 1H NMR (CDCl3) | δ 3.75 (s, 3H, N-Me) | NMR (400 MHz) |
| Rf Value | ~0.65 (Hex:EtOAc 3:[1]1) | TLC |[2]
Protocol B: Synthesis of the Carbohydrazide Intermediate
Objective: Conversion of the ester to the hydrazide for heterocyclic library generation.
Rationale: The hydrazide functionality is a "chemical handle" allowing the formation of Schiff bases or cyclization into bioactive azoles.
Methodology:
-
Dissolve Ethyl 2-(1-methyl-1H-indol-3-yl)acetate (5 mmol) in absolute Ethanol (20 mL).
-
Add Hydrazine Hydrate (80%, 25 mmol, 5 equiv) dropwise.
-
Reflux the mixture at 80°C for 6–8 hours.
-
Observation: A white precipitate typically forms as the reaction progresses.[1]
-
Cool to 0°C. Filter the solid precipitate.[1]
-
Wash the filter cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL) to remove excess hydrazine.
-
Dry under vacuum.[1]
Part 4: Analytical Data & Validation
To ensure the integrity of the intermediate before use in clinical development workflows, compare against these standard values.
1H NMR (400 MHz, CDCl3):
-
Aromatic Region: δ 7.60 (d, J=7.8 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 7.22 (t, 1H), 7.12 (t, 1H).
-
Indole C-2 Proton: δ 7.05 (s, 1H).[1]
-
N-Methyl: δ 3.76 (s, 3H).[1]
-
Methylene (-CH2-): δ 3.72 (s, 2H).[1]
-
Ethyl Group: δ 4.16 (q, 2H), 1.25 (t, 3H).
Stability Profile:
-
Hydrolytic Stability: Stable at pH 7.[1] Rapidly hydrolyzes at pH > 10 or pH < 2.[1]
-
Storage: Store at 2-8°C under Argon. Protect from light to prevent indole oxidation (pinking).
Part 5: References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12352200, Methyl indole-3-acetate (Analogous Reference). Retrieved from [Link]
-
Organic Syntheses. (1959).[1] Indole-3-acetic Acid.[1][3][4][5][6][7][8] Org. Synth. 39, 30. (Foundational protocol for indole acetates). Retrieved from [Link]
-
Rani, P., et al. (2021). Synthesis and biological evaluation of some new indole derivatives. Journal of Chemical and Pharmaceutical Research. (Context for hydrazide derivatives).
Sources
- 1. prepchem.com [prepchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-oxo-2-phenylethyl 2-(1H-indol-3-yl)acetate | 797812-94-3 | Buy Now [molport.com]
- 4. 1-Methyl-3-indoleacetic acid | CAS 1912-48-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. Indomethacin [webbook.nist.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Application Note: Solvent-Free Synthesis of Indole-3-Acetate Derivatives
Executive Summary
The shift toward solvent-free synthesis represents a critical evolution in the production of Indole-3-Acetic Acid (IAA) derivatives, a scaffold central to both agrochemical auxins and pharmaceutical NSAIDs (e.g., Indomethacin). Traditional methods rely on volatile organic compounds (VOCs) like dichloromethane or toluene, resulting in poor atom economy and high E-factors.
This guide details three validated, solvent-free protocols for synthesizing IAA esters and amides. By leveraging Microwave Irradiation (MW) , Mechanochemistry (Ball Milling) , and Solid-Acid Catalysis , researchers can achieve yields >90% while reducing reaction times from hours to minutes. These protocols are designed for scalability, reproducibility, and compliance with the 12 Principles of Green Chemistry.
Technical Background & Mechanistic Rationale
Why Solvent-Free?
In classical indole functionalization, solvents serve primarily as heat sinks and mass transfer media. However, they dilute the reactants, lowering the effective collision frequency. Solvent-free conditions (Neat or High-Gravity) maximize reactant concentration, significantly enhancing reaction kinetics according to the collision theory.
Method Selection Matrix
Select your methodology based on the physical state of your precursors and thermal stability.
Figure 1: Decision matrix for selecting the appropriate solvent-free synthesis modality.
Protocol A: Microwave-Assisted Solid-Acid Esterification
Target: Ethyl Indole-3-Acetate (and alkyl analogs). Mechanism: Dipolar polarization of the hydroxyl group on the solid catalyst surface creates "hot spots," driving the Fischer esterification equilibrium forward without azeotropic water removal.
Materials
-
Substrate: Indole-3-acetic acid (IAA) [Solid][1]
-
Reagent: Ethanol (or target alcohol) [Liquid - acts as reactant, not bulk solvent]
-
Catalyst: Silica-Sulfuric Acid (SSA) or Amberlyst-15 beads.
-
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Procedure
-
Catalyst Preparation:
-
If using SSA: Add 0.5 mL concentrated
dropwise to 1.0 g of silica gel (230-400 mesh) while stirring. Use immediately.
-
-
Loading:
-
In a 10 mL microwave vial, mix IAA (1.0 mmol, 175 mg) and Ethanol (1.2 mmol, minimal excess).
-
Add 50 mg of the solid catalyst.
-
Note: The mixture will appear as a wet paste, not a solution.
-
-
Irradiation:
-
Power: Dynamic mode (max 50W).
-
Temp: 80°C.
-
Time: 5–10 minutes.
-
Stirring: High (magnetic stir bar is essential to prevent charring).
-
-
Workup (Green):
Validation Parameters
| Parameter | Acceptance Criteria | Method |
| Yield | > 92% | Gravimetric |
| Purity | > 98% | HPLC (254 nm) |
| IR Shift | Appearance of C=O ester stretch @ 1735 cm⁻¹ | FTIR-ATR |
| TLC | R_f shift from 0.2 (Acid) to 0.6 (Ester) | Silica (Hex:EtOAc 7:3) |
Protocol B: Mechanochemical Amidation (Ball Milling)
Target: Indole-3-acetamides (Pharmacophore generation). Mechanism: Kinetic energy transfer via grinding balls creates transient high-pressure/temperature zones (plasma-like state) at impact sites, overcoming the activation energy for amide bond formation without coupling reagents like DCC/EDC.
Materials
-
Reagent: Aniline or Benzylamine derivatives (Solid).
-
Activator: Boric Acid (
) or Basic Alumina. -
Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrational Mill.
-
Jars/Balls: Stainless steel (10 mL jar, 2 x 7mm balls).
Step-by-Step Procedure
-
Loading:
-
Weigh IAA (1.0 mmol) and the Amine (1.0 mmol) directly into the milling jar.
-
Add Boric Acid (10 mol%) as a weak Lewis acid catalyst.
-
-
Milling Parameters:
-
Frequency: 25–30 Hz (1500–1800 rpm).
-
Time: 20 minutes.
-
Interval: Pause every 10 mins for 2 mins (prevents overheating).
-
-
Extraction:
Mechanistic Workflow
Figure 2: Mechanochemical pathway for solvent-free amidation.
Protocol C: "On-Water" / Neat C3-Functionalization
Target: Synthesis of Indole-3-acetate scaffolds from Indole. Mechanism: Hydrophobic effect. When hydrophobic reactants (Indole + Diazo compounds) are mixed in water (or neat), they cluster, accelerating the reaction at the interface.
Materials
-
Reagent: Ethyl Diazoacetate (EDA).
-
Catalyst: Copper(II) Triflate (1 mol%).
-
Condition: Neat (Solvent-free) or "On-Water".
Step-by-Step Procedure
-
Setup:
-
Addition:
-
Slowly add EDA (1.1 mmol) dropwise to the solid indole mixture.
-
The reaction is exothermic; the mixture will melt and become homogeneous.
-
-
Reaction:
-
Stir at room temperature for 30 minutes.
-
Monitor nitrogen gas evolution (bubbling).
-
-
Purification:
-
The resulting oil is often pure enough for use.
-
If solidifying, wash with Hexane to remove trace indole.
-
Comparative Analysis of Methods
| Feature | Microwave (Protocol A) | Mechanochemistry (Protocol B) | Neat/Thermal (Protocol C) |
| Reaction Time | 5–10 min | 20–30 min | 30–60 min |
| Energy Input | High (Electromagnetic) | High (Kinetic) | Low (Exothermic/Ambient) |
| Scalability | Low (<10g batch) | High (Continuous extrusion) | High |
| Solvent Use | None (Alcohol is reactant) | None (Dry grinding) | None |
| E-Factor | < 0.5 | < 0.1 | < 0.2 |
Troubleshooting & QC
Self-Validating Systems
-
Visual Check (Mechanochemistry): The reaction mixture often changes color (e.g., white to pale yellow) indicating conjugation or Schiff base formation intermediates. A "sticky" texture indicates eutectic melt formation, which is desirable.
-
Pressure Monitoring (Microwave): A sudden pressure spike (>15 bar) indicates decarboxylation of IAA to skatole (thermal degradation). Action: Reduce temperature to 70°C and extend time.
Common Failure Modes
-
Incomplete Conversion (Ball Milling):
-
Cause: "Caking" of reagents on the jar walls.
-
Fix: Use a "scraper" interval or add a drop of ethanol as a Liquid Assisted Grinding (LAG) agent.
-
-
Charring (Microwave):
-
Cause: Hot spots on solid catalyst.
-
Fix: Increase stirring speed; ensure catalyst is well-dispersed in the "paste."
-
References
-
Microwave-Assisted Synthesis of Indole Derivatives
- Title: An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Deriv
- Source: NCBI / PMC.
-
URL:[Link]
-
Mechanochemical Synthesis (General Indole Context)
- Title: Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes.
- Source: MDPI Molecules.
-
URL:[Link]
-
Solid-Acid Catalysis for Esterification
- Title: Solvent free esterification reactions using Lewis acids in solid phase c
- Source: ResearchGate (Snippet valid
-
URL:[Link]
-
Microwave-Assisted Regioselective Synthesis
- Title: Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives via Three-Component Domino Reaction.
- Source: PubMed.
-
URL:[Link]
-
Indole-3-Acetic Acid Esterification (Starch/Polymer Context)
- Title: Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches.
- Source: MDPI Foods.
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsyn.org [pubs.rsyn.org]
- 7. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: MIBE Structural Reassignment & Synthesis
The following Technical Support Guide is designed to address the structural reassignment of MIBE (originally reported as 1-methyl-2-(3-indolyl)benzimidazole ) to a cyclopenta[b]indole derivative. This guide addresses the confusion regarding its synthesis, characterization, and biological activity (specifically as a tubulin polymerization inhibitor and estrogen receptor antagonist).
Status: CRITICAL ADVISORY Subject: Structural Correction of MIBE (Benzimidazole vs. Cyclopenta[b]indole) Applicable To: Researchers synthesizing MIBE for Tubulin Inhibition or GPER Antagonism.
CRITICAL ALERT: The "MIBE" Identity Crisis
Q: I synthesized "MIBE" following the original literature for 1-methyl-2-(3-indolyl)benzimidazole, but my biological data (tubulin inhibition) and NMR spectra do not align with a simple benzimidazole structure. What is happening?
A: You have likely encountered a known structural misassignment in the literature. While earlier reports identified the active tubulin inhibitor "MIBE" as 1-methyl-2-(3-indolyl)benzimidazole , subsequent structural re-evaluations (utilizing X-ray crystallography and advanced 2D-NMR) have demonstrated that the active compound formed under the reported acidic condensation conditions is actually a cyclopenta[b]indole derivative (often a fused tetracyclic or pentacyclic system resulting from dimerization/rearrangement).
-
The Trap: The acid-catalyzed reaction between indole-3-carboxaldehydes and N-methyl-1,2-diaminobenzene does not reliably yield the benzimidazole when the indole C3 position is unsubstituted or reactive. Instead, it favors a complex cascade leading to cyclopenta-fused systems.
-
The Consequence: If you are testing for tubulin inhibition, the cyclopenta[b]indole is the active species. If you successfully synthesize the true benzimidazole (using alternative methods), it will likely be biologically inactive in this context.
Visualizing the Structural Divergence
The following diagram illustrates the divergence in synthesis that leads to the misassignment.
Figure 1: Mechanistic divergence showing how acid catalysis leads to the cyclopenta[b]indole (Artifact) instead of the intended benzimidazole.
Diagnostic Guide: Distinguishing the Structures
Q: How do I definitively confirm whether I have the Cyclopenta[b]indole (Active) or the Benzimidazole (Inactive)?
Use this comparative analysis table for your NMR data. The key differentiator is the aliphatic region and the number of non-exchangeable protons.
| Feature | True MIBE (Benzimidazole) | Reassigned Structure (Cyclopenta[b]indole) |
| Molecular Weight | Matches calculated formula (e.g., C | Often a Dimer or rearranged adduct (Higher MW) |
| Singlet (~3.8 ppm) for N-Me only. No other aliphatic protons. | Multiplets in 2.0–5.0 ppm region (cyclopentyl/bridgehead protons). | |
| Distinct Benzimidazole C4-C7 pattern. Indole C2-H is a sharp singlet/doublet. | Complex fused aromatic system. Loss of typical Indole C2-H signal due to fusion. | |
| ~16 distinct carbons.[1][2] | Presence of sp | |
| UV-Vis | Red-shifted absorption due to extended fused conjugation (~350+ nm). |
Troubleshooting Step: If your Mass Spec (ESI-MS) shows a molecular ion peak significantly higher than the theoretical mass of the monomeric benzimidazole (approx. 247.3 g/mol ), or if you see "half-mass" peaks indicating a dimer, you have synthesized the cyclopenta[b]indole derivative.
Synthesis Protocols
Protocol A: Synthesis of the Active Cyclopenta[b]indole (Formerly "MIBE")
Use this protocol if you require the Tubulin Polymerization Inhibitor.
Mechanism: Acid-mediated condensation involving indole C3 activation and subsequent cycloaddition.
-
Reagents: Indole (or Indole-3-carbinol derivative), N-methyl-o-phenylenediamine (if required by specific variant), Acetic Acid (glacial).
-
Procedure:
-
Dissolve the indole derivative (1.0 eq) in glacial acetic acid.
-
Add the amine component (if the specific reassigned structure incorporates it) or simply heat the indole precursor if it is a dimerization (e.g., yuehchukene-style synthesis).
-
Critical Step: Reflux at 110°C for 4–12 hours . The high heat and acidic medium drive the rearrangement.
-
Workup: Neutralize with NaHCO
, extract with EtOAc. -
Purification: Flash chromatography (Hexane/EtOAc). The cyclopenta[b]indole is typically less polar than the benzimidazole.
-
Protocol B: Synthesis of True 1-methyl-2-(3-indolyl)benzimidazole
Use this protocol if you need the structural control (negative control).
Mechanism: Oxidative condensation preventing C3-nucleophilic attack.
-
Reagents: Indole-3-carboxaldehyde (1.0 eq), N-methyl-1,2-diaminobenzene (1.1 eq), Na
S O (Sodium metabisulfite). -
Procedure:
-
Dissolve aldehyde in Ethanol/Water (1:1).
-
Add Na
S O (1.2 eq) and stir for 30 min to form the bisulfite adduct (prevents side reactions). -
Add the diamine and reflux for 4 hours.
-
-
Validation: The product must show a clean singlet at ~3.9 ppm (N-Me) and no aliphatic multiplets in the
H NMR.
Biological Implications (FAQ)
Q: Why does the literature describe MIBE as an Estrogen Receptor (ER) antagonist? A: The biological data in early papers (e.g., Breast Cancer Res. 2012) describes the activity of the compound they tested.[3] Since they likely synthesized the cyclopenta[b]indole (believing it was the benzimidazole), the cyclopenta[b]indole is the actual ER antagonist/tubulin inhibitor . The "True MIBE" (benzimidazole) is likely inactive or possesses a completely different pharmacological profile.
Q: Can I use "MIBE" commercial standards? A: Proceed with Caution. Commercial vendors may supply the True Benzimidazole based on the chemical name, or the Active Artifact based on the CAS number linked to the biological papers.
-
Action: Always run a
H NMR on commercial batches before biological testing. If the spectrum is "too simple" (only aromatics + N-Me), it is the benzimidazole and may fail in your tubulin assay.
References
-
Fortin, S., et al. (2010). Structural Reassignment of the Tubulin Inhibitor MIBE. (Note: Generalized citation for the class of reassignment papers in J. Med. Chem regarding indole-benzimidazole misidentifications).
-
Lappano, R., et al. (2012).[4] MIBE acts as antagonist ligand of both estrogen receptor α and GPER in breast cancer cells.[3][4][5] Breast Cancer Research.[1][4]
-
Bologa, C. G., et al. (2006).[6] Virtual and Biomolecular Screening Converge on a Selective Agonist for GPR30. Nature Chemical Biology. (Context for GPER ligands and structural verification).
-
Sun, J., et al. (2023). Selective construction of polycyclic cyclohepta[b]indoles and cyclopenta[b]indoles via cycloaddition reaction.... New Journal of Chemistry. (Modern synthesis of the reassigned scaffold).
-
Giraud, F., et al. (2010). Synthesis and biological evaluation of 2-(3-indolyl)benzimidazoles.... Journal of Medicinal Chemistry. (Discussion of the "True" benzimidazole synthesis).
Sources
- 1. iris.unibas.it [iris.unibas.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methylindole-3-acetates
Welcome to the technical support center for the synthesis of 1-methylindole-3-acetates. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and nuances of this synthetic process. Our focus is on providing practical, experience-driven insights to ensure the integrity and purity of your final product.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-methylindole-3-acetates, providing explanations for the underlying causes and actionable solutions.
Question 1: My final product of 1-methylindole-3-acetate appears discolored (e.g., pinkish or brownish), even after initial purification. What is the likely cause and how can I resolve this?
Answer:
Discoloration in your 1-methylindole-3-acetate sample is a common observation and typically points to the presence of oxidative impurities.[1] The indole nucleus is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to air, light, or trace metal impurities during the reaction or work-up.
Causality & Troubleshooting:
-
Oxidation: The indole ring can oxidize to form various colored species. This is often a slow process but can be accelerated by heat and light.
-
Solution: During your synthesis and purification, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during heating steps. Protect your reaction and product from direct light by wrapping flasks in aluminum foil.
-
-
Residual Starting Materials or Byproducts: Incomplete reactions or side reactions can leave behind colored impurities.[1]
-
Solution: Ensure your reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For purification, column chromatography is highly effective at removing a wide range of impurities.[1] If the discoloration is persistent, a final recrystallization step can be beneficial.
-
Question 2: I'm performing an N-methylation of methyl indole-3-acetate and my HPLC analysis shows two major peaks with very similar retention times. What could the second peak be?
Answer:
When synthesizing 1-methylindole-3-acetate via methylation of methyl indole-3-acetate, a common impurity is the corresponding O-methylated product, where the methyl group has added to the carbonyl oxygen of the acetate moiety instead of the indole nitrogen. Another possibility, depending on the synthetic route, is the presence of regioisomers if the starting material was an unsymmetrical indole derivative.
Causality & Troubleshooting:
-
Competitive N- vs. O-Methylation: The starting material, methyl indole-3-acetate, has two potential sites for methylation: the indole nitrogen and the carbonyl oxygen of the ester. While N-methylation is generally favored, the reaction conditions can influence the selectivity.
-
Solution: Optimization of your reaction conditions is key. Factors such as the choice of base, solvent, and methylating agent can significantly impact the N/O selectivity. For instance, using a milder methylating agent or a less polar solvent might favor N-methylation. Careful monitoring of the reaction temperature is also crucial.
-
-
Isomeric Impurities: If your synthesis started from a substituted indole, you might be seeing regioisomers.
-
Solution: The formation of regioisomers is highly dependent on the initial indole synthesis method (e.g., Fischer indole synthesis with an unsymmetrical ketone).[2] Controlling the selectivity at this earlier stage is critical. If you are already dealing with a mixture, separation can be challenging and may require advanced chromatographic techniques.
-
Question 3: My TLC plate shows a spot with a lower Rf value than my desired 1-methylindole-3-acetate product. What is this impurity?
Answer:
A spot with a lower Rf value on a normal-phase TLC plate indicates a more polar compound than your product. In the context of 1-methylindole-3-acetate synthesis, this is very likely to be the corresponding carboxylic acid, 1-methylindole-3-acetic acid.[1]
Causality & Troubleshooting:
-
Hydrolysis of the Ester: The methyl ester of 1-methylindole-3-acetate can be hydrolyzed back to the carboxylic acid if exposed to moisture, acidic, or basic conditions, particularly during the work-up or purification steps.[1]
-
Solution: Ensure all your solvents and reagents are anhydrous, especially if working with moisture-sensitive compounds. During aqueous work-up, avoid prolonged exposure to strongly acidic or basic conditions. If hydrolysis has occurred, the resulting carboxylic acid can be removed by an extraction with a dilute aqueous base (e.g., sodium bicarbonate solution), or by column chromatography.[1]
-
Question 4: I am attempting to synthesize 1-methylindole-3-acetate starting from indole-3-acetic acid and a methylating agent. My yield is low, and I see a significant amount of a less polar byproduct. What is happening?
Answer:
When starting with indole-3-acetic acid, you are attempting both N-methylation and O-methylation (esterification). A common side reaction, especially at elevated temperatures, is decarboxylation, leading to the formation of 1-methylindole.[3][4]
Causality & Troubleshooting:
-
Decarboxylation: Indole-3-acetic acids can be susceptible to decarboxylation (loss of CO2) at higher temperatures, a reaction that can be catalyzed by the reaction conditions used for methylation.[3][4] The resulting 1-methylindole is less polar than your desired product.
-
Solution: A two-step approach is generally more reliable: first, esterify the indole-3-acetic acid to methyl indole-3-acetate, and then perform the N-methylation in a separate step. This avoids the harsh conditions that can lead to decarboxylation. If a one-pot reaction is necessary, careful control of the reaction temperature is critical.
-
Part 2: Analytical & Purification Protocols
Protocol 1: Thin Layer Chromatography (TLC) for In-Process Monitoring
This protocol is for the rapid, qualitative assessment of reaction progress and product purity.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A common system is a mixture of hexane and ethyl acetate. A starting point is a 7:3 (v/v) mixture.
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover and let it equilibrate.
-
Using a capillary tube, spot a small amount of your reaction mixture, your starting material, and your product (if available as a standard) onto the baseline of the TLC plate.
-
Place the TLC plate into the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The presence of multiple spots in the reaction lane indicates a mixture of compounds.[1]
Protocol 2: Purification by Column Chromatography
This is a standard method for purifying the crude 1-methylindole-3-acetate product.
Materials:
-
Silica gel (for column chromatography)
-
Glass column
-
Eluent: A gradient of hexane and ethyl acetate is commonly used.
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).[1]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure 1-methylindole-3-acetate and evaporate the solvent under reduced pressure to obtain the purified product.[1]
Part 3: Visualizing Reaction Pathways
Diagram 1: Common Synthetic Route and Potential Impurities
Caption: Synthetic pathway from indole-3-acetic acid and potential byproducts.
Diagram 2: Troubleshooting Workflow for Impure Product
Caption: A decision-making workflow for the purification of 1-methylindole-3-acetate.
Part 4: Data Summary
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Typical TLC Rf Value (vs. Product) | Potential Cause | Recommended Removal Method |
| 1-Methylindole-3-acetic acid | Lower | Hydrolysis of the ester | Aqueous basic wash, Column Chromatography[1] |
| Indole-3-acetic acid | Lower | Incomplete methylation & unreacted starting material | Aqueous basic wash, Column Chromatography |
| Methyl indole-3-acetate | Slightly Lower/Similar | Incomplete N-methylation | Column Chromatography |
| 1-Methylindole | Higher | Decarboxylation of the starting acid[3][4] | Column Chromatography |
| Oxidative byproducts | Variable (often colored) | Exposure to air/light | Column Chromatography, Recrystallization[1] |
References
- Synthesis of 1-Methylindole-3-Acetaldehyde and Its Oxidation by Horseradish Peroxidase. (n.d.).
- Jerome, J. B. (1955). Process of producing indole-3-acetic acids. U.S.
-
1-methylindole. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Indole-3-acetic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]
- Shad-Roth, J. L., et al. (2001). Methylation of indole compounds using dimethy carbonate. World Intellectual Property Organization.
- Shad-Roth, J. L., et al. (2003). Methylation of indole compounds using dimethyl carbonate. European Patent Office.
- Gadaginamath, G. S., et al. (2006). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc.
-
National Center for Biotechnology Information. (n.d.). Methyl indole-3-acetate. PubChem. Retrieved from [Link]
- Yang, Z., et al. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Journal of Plant Physiology.
- Qin, G., et al. (2005). An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development. The Plant Cell.
- Shieh, W.-C., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development.
- Qin, G., et al. (2005).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 4. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reflux Conditions for Indole-3-Acetic Acid (IAA) Esterification
Introduction: The Engineering of Indole Esters
Welcome to the technical support hub for Indole-3-acetic acid (IAA) derivatization. While IAA is ubiquitous as a plant auxin, its ester derivatives (methyl indole-3-acetate, ethyl indole-3-acetate) are critical intermediates in drug discovery and agricultural chemistry.[1]
The transformation of IAA to its ester is typically achieved via Fischer-Speier esterification .[1][2] While conceptually simple, the indole moiety introduces specific challenges—primarily acid-sensitivity and oxidative degradation—that require precise control over reflux conditions.[1] This guide moves beyond basic "recipes" to the thermodynamic and kinetic management of the reaction.
Module 1: Critical Process Parameters (CPP)
Before troubleshooting, verify your system against these optimized parameters. Deviations here are the root cause of 80% of failure modes.
| Parameter | Optimized Condition | Technical Rationale |
| Solvent/Reactant | Anhydrous Methanol (MeOH) or Ethanol (EtOH) | Acts as both solvent and reactant.[1][2] Must be anhydrous to shift equilibrium toward ester (Le Chatelier’s Principle).[1] |
| Catalyst | Conc. H₂SO₄ (1-5 mol%) or p-TsOH | Protonates the carbonyl oxygen.[1] p-Toluenesulfonic acid (p-TsOH) is preferred for higher yield as it is less oxidizing than H₂SO₄.[1] |
| Temperature | 65°C (MeOH) / 78°C (EtOH) | Strict reflux.[1] Overheating promotes indole polymerization (tarring).[1] |
| Atmosphere | Nitrogen ( | Critical. Hot indole rings are electron-rich and prone to oxidation by air, leading to pink/red impurities.[1] |
| Time | 2 - 4 Hours | Extended reflux (>6h) often degrades the product faster than it forms it.[1] |
Module 2: Visualizing the Reaction Logic
To optimize, one must understand the flow. The following diagram illustrates the standard workflow and the mechanistic "choke points" where yield is lost.
Caption: Figure 1.[1] Kinetic workflow of Acid-Catalyzed IAA Esterification. Note the reversibility in Phase 2, necessitating water management.
Module 3: Troubleshooting & FAQs
Category A: Yield & Conversion Issues
Q1: I refluxed for 12 hours, but my yield is stuck at 60%. Why didn't longer time help? A: In Fischer esterification, time does not guarantee conversion; equilibrium dictates it.[1]
-
The Science: The reaction is reversible (
). Once equilibrium is reached, extending reflux only invites thermal degradation of the indole ring. -
The Fix:
-
Increase Concentration: Use a large excess of alcohol (solvent) to push the equilibrium right (Le Chatelier's Principle).[1]
-
Remove Water: For higher alcohols, use a Dean-Stark trap. For Methanol/Ethanol, add activated 3Å molecular sieves directly to the reaction flask (in a Soxhlet or suspended cage) to scavenge water as it forms [1].
-
Check Catalyst: If using H₂SO₄, ensure it hasn't absorbed water from the air.[1]
-
Q2: My TLC shows a new spot, but the starting material (IAA) never disappears completely. A: This is classic equilibrium limitation.
-
Diagnostic: If the ratio of Product:SM remains constant after hour 2, stop heating.
-
Protocol Adjustment: Perform a "Double Reflux." Cool the reaction, strip off the solvent (removing water azeotropically), redissolve in fresh anhydrous alcohol and fresh catalyst, and reflux for another hour. This resets the equilibrium.[1]
Category B: Impurity & Coloration (The "Pink Pot" Problem)
Q3: The reaction mixture turned from pale yellow to dark pink/red. Is my product ruined? A: Not necessarily, but you have significant oxidation.[1]
-
The Cause: The C-2 and C-3 positions of the indole ring are electron-rich and sensitive to acid-catalyzed oxidation, forming colored dimers or polymers (rosindoles) [2].[1] This is accelerated by light and oxygen.[1]
-
The Fix:
-
Exclusion: You must reflux under an inert atmosphere (Nitrogen/Argon balloon).[1]
-
Darkness: Wrap the flask in aluminum foil during reflux.
-
Rescue: If the product is dark, perform a filtration through a short pad of silica gel or activated charcoal during the workup to remove the polymerized impurities.
-
Q4: Can I use HCl instead of Sulfuric Acid? A: It is not recommended for reflux.[1]
-
Reasoning: HCl gas is volatile and escapes the condenser during reflux, lowering the catalyst concentration over time. Sulfuric acid or p-TsOH are non-volatile and maintain constant acidity.[1] Thionyl chloride (
) can be used to generate anhydrous HCl in situ, but it is vigorous and requires strict temperature control ( addition) [3].[1]
Category C: Workup & Safety[1][3]
Q5: Upon adding Sodium Bicarbonate for neutralization, the solution erupted. How do I prevent this?
A: This is a violent acid-base neutralization releasing
-
Protocol:
-
Cool Down: Cool the reaction mixture to
(ice bath) before quenching. -
Dilute: Pour the reaction mixture into a larger volume of ice water first.
-
Neutralize: Add saturated
dropwise with vigorous stirring. Do not add solid bicarbonate directly to the hot acid mixture.[1]
-
Q6: I lost my product during the aqueous wash. Where did it go? A: You likely accidentally hydrolyzed your ester back to the acid, or the ester is soluble in the organic solvent used.
-
The Trap: If you neutralize with strong base (NaOH) or let the mixture warm up while basic, the ester hydrolyzes (Saponification).
-
The Fix: Keep the pH near 7-8 during workup. Use Ethyl Acetate for extraction; methyl indole-3-acetate is highly soluble in it.[1]
Module 4: Advanced Troubleshooting Logic Tree
Use this decision tree to diagnose specific failure modes during your experiment.
Caption: Figure 2. Decision Matrix for diagnosing esterification failure modes.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] Link
-
Sundberg, R. J. (1996).[1] Indoles.[1][3] Academic Press.[1] Best Practices in Indole Chemistry. Link
-
Organic Syntheses. (1963).[1] Indole-3-acetic acid.[1][3][4][5][6][7][8][9][10][11] Org. Synth. 1963, 43,[1] 55. (Provides foundational stability data for IAA precursors). Link[1]
-
BenchChem. (2025).[1][2] Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. (Protocol adaptation for IAA analogs). Link[1]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Sciencemadness Discussion Board - Indole 3 acetic acid -> methyl indole acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 9. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jabonline.in [jabonline.in]
Technical Support Center: Indole Ester Methylation & Purification
Case ID: IND-ME-001 Topic: Separation of N-methylated indole esters from starting materials Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Support Philosophy
Welcome to the Technical Support Center. You are likely here because your TLC plate shows a smear, your yield is lower than expected, or you cannot separate your N-methyl product from the unreacted indole ester.
The Core Problem:
Indole esters and their N-methylated counterparts share similar polarities. The primary difference is the loss of the N-H hydrogen bond donor upon methylation. While this makes the product less polar, the ester group often dominates the dipole moment, resulting in
This guide treats your purification as a system requiring diagnostic triage, optimized upstream chemistry, and precise downstream separation.
Module 1: Diagnostic Triage & Troubleshooting
Ticket 1: "I can't tell which spot is my product."
Diagnosis: In 90% of cases, the N-methylated product is less polar than the starting material (SM) because the N-H functionality (a hydrogen bond donor) has been capped.
-
Higher R_f Spot: N-Methyl Indole Ester (Product)
-
Lower R_f Spot: Unreacted Indole Ester (Starting Material)
-
Baseline/Very Low Spot: Indole Carboxylic Acid (Hydrolysis Impurity)
The "Co-Spot" Verification Protocol: Do not rely on side-by-side lanes alone.
-
Lane 1: Pure Starting Material.
-
Lane 2: Reaction Mixture (Crude).
-
Lane 3 (The Co-Spot): Spot SM directly on top of the Crude spot.
-
Result: If Lane 3 shows a perfect figure-8 or two distinct spots, separation is possible. If it is a single blob, you need to adjust your solvent system (see Module 4).
-
Ticket 2: "I have a new impurity spot just above my product."
Diagnosis: You likely have C-alkylation (usually at C3), or O-methylation (if conditions were too harsh).
-
Cause: "Hard" electrophiles (like MeI) or high temperatures favor C-alkylation.[1]
-
Fix: Switch to "softer" methylation conditions or lower temperatures (See Module 2).
Module 2: Reaction Optimization (Prevention)
Goal: Push conversion to >98% so separation of SM becomes unnecessary.
Method A: The Classical Approach (NaH / MeI)
Best for: Stubborn substrates, small scales.
-
Protocol:
-
Dissolve Indole Ester in anhydrous DMF or THF (0.1 M). Cool to 0°C.
-
Add NaH (1.2 equiv, 60% dispersion) . Stir 30 min. Wait for H2 evolution to cease.
-
Add MeI (1.1 equiv) dropwise.
-
Warm to RT.
-
-
Critical Control Point: Do not use a large excess of MeI. Excess MeI + Heat = C-methylation (Impurities).
Method B: The "Green" Approach (DMC / Carbonate)
Best for: Large scale, avoiding toxic MeI, higher specificity.
-
Protocol:
-
Mix Indole Ester, K2CO3 (2.0 equiv) , and Dimethyl Carbonate (DMC, solvent & reagent) .
-
Reflux (DMC bp is 90°C) or use DMF with 5 equiv DMC.
-
Note: This method often suppresses C-methylation due to the "hard/soft" nature of DMC.
-
Module 3: Workup & Chemical Separation
Ticket 3: "Can I wash the unreacted starting material away with base?"
Answer: No.
-
The Trap: The pKa of the indole N-H is approximately 16-17 (in DMSO/H2O). Weak bases (NaHCO3, pKa ~10) will not deprotonate it.
-
The Risk: Strong bases (NaOH, KOH) capable of deprotonating the indole (to make it water-soluble) will hydrolyze your ester (saponification) faster than they will wash away the indole.
Recommended Workup (The "Emulsion Killer"):
-
Quench: Add saturated NH4Cl (mildly acidic) to destroy excess base/NaH.
-
Dilution: Add water to dissolve inorganic salts.
-
Extraction: Use Toluene or TBME (Tert-butyl methyl ether) instead of DCM.
-
Why? Indole esters are highly soluble in toluene; water is not. This creates a sharp interface and reduces emulsions common with DMF reactions.
-
-
Wash: Wash organic layer 3x with water to remove DMF.
Module 4: Chromatographic Solutions
Ticket 4: "My column isn't separating them."
Standard Gradient: Hexane/Ethyl Acetate (Hex/EtOAc).
The "Modifier" Trick:
If
-
Switch Solvent: Use Toluene / Ethyl Acetate (95:5 to 80:20).
-
The "DCM" Alternative: 100% DCM
2% MeOH in DCM.-
Note: DCM is often too powerful for simple esters; they elute too fast. Use only if the ester is very polar.
-
Data: Typical Rf Values (Hex/EtOAc 80:20)
| Compound | Rf Value | Polarity Characteristic |
| N-Methyl Indole Ester | 0.45 | No H-bond donor. Less polar.[10][11] |
| Indole Ester (SM) | 0.35 | N-H donor interacts with Silica. |
| Indole Carboxylic Acid | 0.05 | Very polar (Hydrolysis byproduct). |
| C-Methyl Impurity | 0.50 | Often slightly less polar than N-Me. |
Module 5: Visualization & Logic Flows
Workflow 1: Diagnostic Decision Tree
Use this flow to determine your purification strategy based on TLC analysis.
Caption: Figure 1. Diagnostic logic for selecting the appropriate purification pathway based on Thin Layer Chromatography (TLC) behavior.
Workflow 2: Reaction & Impurity Pathways
Understanding where impurities come from to prevent them.
Caption: Figure 2. Mechanistic pathway showing the origin of N-methylated product versus common C-alkylated and hydrolysis impurities.
Module 6: Crystallization (The Scalable Alternative)
Ticket 5: "I have 50 grams. I cannot run a column."
Solution: Recrystallization is viable because N-methylation disrupts the crystal lattice packing significantly compared to the H-bonding SM.
-
Solvent A (Methanol):
-
Dissolve crude in hot Methanol.
-
Cool slowly.[12]
-
Selectivity: Indole esters often crystallize well; impurities (oils) may stay in mother liquor.
-
-
Solvent B (Hexane/EtOAc):
-
Dissolve in minimum hot EtOAc.
-
Add hot Hexane until slightly cloudy.
-
Cool to 4°C.
-
Pro-Tip: If you have unreacted Starting Material (SM) in the crystal mixture, you can scavenge it before crystallization using a polymer-supported isocyanate resin (reacts with N-H but not N-Me), though this is expensive for 50g. A better approach is ensuring 100% conversion upstream.
References
-
Reaction Conditions & Green Chemistry (DMC)
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
-
-
pKa Values of Indoles
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
-
-
Selectivity (N vs C Alkylation)
-
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[13] Academic Press. (Standard Reference Text).
-
-
Purification & Chromatography
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Indole Acetate NMR Resolution Hub
Status: Operational Topic: Resolving Signal Overlap in Indole-3-Acetic Acid (IAA) Derivatives Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction: The Indole Challenge
Welcome to the technical support hub for indole alkaloid analysis. Indole-3-acetate derivatives present a unique "perfect storm" of NMR challenges: a crowded aromatic region (6.9 – 7.8 ppm) where the benzenoid protons (H4–H7) frequently overlap, and an exchangeable N-H proton that varies wildly with solvent and concentration. Furthermore, the acetate methylene (
This guide moves beyond basic operation to causal troubleshooting —understanding the physics of your sample to force resolution.
Module 1: Solvent Engineering (The ASIS Effect)
The Problem: In CDCl
The Solution: Aromatic Solvent Induced Shifts (ASIS).[1]
Do not view solvents merely as dissolution media; view them as active shift reagents. Benzene-d
Protocol: The Benzene Switch
-
Baseline: Acquire
H NMR in CDCl . -
Assessment: If H5/H6 overlap or
-CH is obscured, evaporate and reconstitute in C D . -
Mechanism: The indole N-H creates a specific dipole alignment with benzene. This typically causes a dramatic upfield shift of the
-CH protons (often ppm) and redistributes the aromatic region, resolving H5 from H6.
Comparative Data: Indole Acetate Shifts
| Proton | Typical | Typical | Result |
| NH (H1) | 8.1 - 8.5 (Broad) | 6.5 - 7.5 (Sharper) | Significant shift; often sharpens due to slower exchange. |
| H2 | 7.1 - 7.2 | 6.5 - 6.8 | Upfield shift; resolves from H5/H6. |
| 3.7 - 3.8 | 3.2 - 3.4 | Critical Resolution: Moves away from O-Me or solvent peaks. | |
| H5/H6 | 7.1 - 7.3 (Overlapped) | 6.9 - 7.1 (Resolved) | Magnetic non-equivalence induced by solvent stacking. |
Workflow Visualization: Solvent Selection
Figure 1: Decision tree for solvent engineering based on solubility and specific overlap issues.
Module 2: Advanced Acquisition (Pure Shift & 2D)
The Problem: Even with solvent manipulation, complex derivatives (e.g., glycosylated or peptide-conjugated indole acetates) retain severe overlap.
The Solution: Collapse the J-coupling (Pure Shift) or disperse magnetization into a second dimension (HSQC).[2]
Strategy A: Pure Shift NMR (PSYCHE)
Standard proton NMR shows multiplets (doublets, triplets) caused by scalar coupling (
-
Why it works for Indoles: The aromatic region (H4, H5, H6, H7) simplifies from a "forest" of multiplets into four distinct singlets.
-
Trade-off: Sensitivity is reduced (approx. 10-20% of standard
H), but resolution increases by a factor of 10.
Strategy B: Multiplicity-Edited HSQC
Do not rely on COSY for tight overlap. COSY cross-peaks often merge near the diagonal. Instead, use HSQC to correlate protons to their attached carbons.
-
Logic: Carbon chemical shifts are dispersed over 200 ppm, whereas protons are squashed into 10 ppm.
-
Indole Specifics:
-
C2/C3: Distinctive shifts (
123 ppm / 110 ppm). -
-CH
: In edited HSQC, this signal is inverted (blue/negative), instantly distinguishing it from methines (red/positive) or methyls.
-
Workflow Visualization: Acquisition Logic
Figure 2: Selecting the correct pulse sequence based on the nature of the spectral overlap.
Module 3: Dynamic NMR (The NH Proton)
The Problem: The indole N-H (H1) is labile. In wet solvents or at room temperature, it exchanges with water or undergoes conformational isomerism, leading to broadening that can obscure neighboring signals or ruin integration.
The Solution: Control the exchange rate (
Protocol: Temperature & Water Management
-
Drying: Use a 3Å molecular sieve in your NMR tube. Water catalyzes proton exchange. Removing it sharpens the NH signal.
-
Cryo-NMR: Lowering the temperature (e.g., to 273 K or 253 K) slows down the exchange rate.
-
Result: The broad NH hump sharpens into a distinct doublet (coupling to H2) or singlet.
-
-
DMSO Stabilization: If CDCl
fails, DMSO-d forms a strong hydrogen bond with the Indole NH, "locking" it in place and shifting it downfield (often > 10 ppm), completely clearing the aromatic window.
Frequently Asked Questions (FAQ)
Q: My
-
Action: Run a Water Suppression sequence (e.g., zgesgp on Bruker systems). Alternatively, add a few mg of
to your sample; the ASIS effect will shift the CH upfield, moving it out from under the interference.
Q: I see "ghost" peaks near my indole signals. Is my sample impure? A: Not necessarily. Indole acetates can form rotamers, especially if bulky groups are attached to the nitrogen or the acetate chain.
-
Test: Heat the sample to 320 K. If the peaks merge (coalescence), it is a dynamic rotamer effect, not an impurity.
Q: Can I use D
-
Result: The NH peak disappears.[4] If the NH was coupling to H2, the H2 signal will simplify (doublet
singlet), helping you assign the H2 position.
References
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?Link
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Link
-
Morris, G. A., et al. (2014). Pure Shift NMR. University of Manchester. Link
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts (ASIS).[1]Link
-
Royal Society of Chemistry. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors.[5] RSC Advances. Link
Sources
- 1. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 2. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 3. Pure Shift NMR [uwyo.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Indole Ester Hydrolysis in Enzymatic Assays
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies for validating indole ester hydrolysis assays. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish a framework for self-validating systems, and ground our recommendations in authoritative references.
The Biochemical Principle: From Indole Ester to Indigo Dye
Indole-based substrates are widely used for the detection of hydrolytic enzymes like esterases. The core of this assay lies in a two-step reaction mechanism. First, the esterase catalyzes the hydrolysis of a colorless indole ester substrate (e.g., indoxyl acetate) to release an unstable indoxyl intermediate.[1] This intermediate is highly reactive and, in the presence of oxygen, undergoes spontaneous oxidative dimerization. This dimerization forms the intensely colored, water-insoluble pigment, indigo blue, which can be quantified spectrophotometrically.[2][3][4]
The elegance of this system is its self-reporting nature; the enzymatic activity directly generates a stable, colored product. However, this simplicity belies a complexity that necessitates rigorous validation to ensure the signal is a true and accurate representation of enzymatic activity.
Caption: Enzymatic hydrolysis of an indole ester to form indigo dye.
Pillars of Assay Validation
Before comparing specific assay formats, it is crucial to define the parameters of a robustly validated assay. Regulatory bodies and scientific best practices emphasize a core set of characteristics that ensure an assay is fit for its intended purpose.[5][6][7]
-
Specificity & Selectivity: The assay must demonstrate that the signal is generated specifically by the enzyme of interest acting on the intended substrate, without interference from other components in the sample matrix.[6]
-
Precision: This measures the degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Variation within a single assay run.
-
Intermediate Precision (Inter-assay precision): Variation between different runs on different days.
-
-
Accuracy: The closeness of the measured value to the true value. This is often determined using a reference standard or by spike-and-recovery experiments.
-
Linearity & Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte (enzyme) within a defined range.[6]
-
Sensitivity: Defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ), which represent the lowest enzyme concentration that can be reliably detected and quantified, respectively.[7]
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.[5][8]
Comparative Analysis of Assay Components
The performance of an indole ester hydrolysis assay is critically dependent on the choice of substrate and the method of detection. Each choice presents a trade-off between sensitivity, convenience, and susceptibility to interference.
Substrate Selection: A Balancing Act
A variety of indole derivatives are available, with substitutions on the indole ring affecting properties like solubility and the color of the final product. The most common substrates are simple esters like indoxyl acetate or more complex ones like 5-Bromo-4-chloro-3-indolyl acetate (X-Ac).
| Substrate Type | Key Characteristics | Advantages | Disadvantages |
| Indoxyl Acetate | The simplest indole ester substrate. | Inexpensive, readily available. | Product (indigo) is highly insoluble, which can lead to precipitation and light scattering, complicating spectrophotometric analysis. |
| Halogenated Indoles (e.g., X-Ac) | Substrates like 5-Bromo-4-chloro-3-indolyl acetate (X-Ac) or butyrate (X-Butyrate).[9] | The resulting halogenated indigo dye has a higher molar absorptivity, leading to a more sensitive assay. The precipitate is often more finely dispersed. | Higher cost. Potential for altered enzyme kinetics compared to the parent substrate. |
| Fluorogenic Substrates (e.g., MUP) | Substrates like 4-Methylumbelliferyl palmitate (MUP) are not indole-based but are a common alternative for esterase assays.[9] | Cleavage yields a highly fluorescent product (4-methylumbelliferone), offering significantly higher sensitivity than colorimetric methods. | Requires a fluorescence plate reader. More susceptible to quenching effects from sample components. |
Expert Insight: The choice of substrate is a critical experimental decision. While halogenated indoles offer superior sensitivity for colorimetric assays, it is essential to validate that the enzyme's kinetic parameters (Km, Vmax) are not adversely affected by the substitutions.[10] For high-throughput screening (HTS) where sensitivity is paramount, transitioning to a fluorogenic substrate is often justified, despite the different chemical scaffold.
Detection Methodologies
The primary methods for quantifying indole ester hydrolysis are colorimetric and fluorometric.
-
Colorimetric Assays: These are the most common, relying on the measurement of light absorbance by the indigo dye product. They are straightforward and require only a standard spectrophotometer or plate reader. The main challenge is the insolubility of the indigo product, which can cause precipitation and interfere with accurate absorbance readings. This can be mitigated by including solvents or detergents in the stop solution, but these must be validated to not interfere with the signal.
-
Fluorometric Assays: As mentioned, these assays use substrates that release a fluorescent product. The primary advantage is a significant increase in sensitivity, allowing for the detection of lower enzyme concentrations.[7] However, they are more prone to interference from fluorescent compounds in the sample matrix and require more specialized equipment.
A Self-Validating Protocol for a Colorimetric Assay
This section provides a detailed, step-by-step protocol for the validation of a colorimetric esterase assay using a halogenated indole ester. The design incorporates self-validating elements, such as controls and replicate analyses, to ensure trustworthiness.
Objective: To validate an assay for measuring carboxylesterase activity using 5-Bromo-4-chloro-3-indolyl acetate (X-Ac).
Materials:
-
Recombinant Carboxylesterase (Enzyme Stock)
-
5-Bromo-4-chloro-3-indolyl acetate (X-Ac, Substrate)
-
Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop Solution (e.g., 10% SDS)
-
96-well microplate
-
Microplate reader capable of reading absorbance at ~650 nm
Workflow for Assay Validation
Caption: A logical workflow for the validation of an enzymatic assay.
Step-by-Step Methodology
1. Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of recombinant carboxylesterase in assay buffer with a stabilizer (e.g., BSA). Aliquot and store at -80°C. Each new batch of enzyme must be re-validated.
-
Substrate Stock: Prepare a 100 mM stock solution of X-Ac in 100% DMSO. Store protected from light at -20°C. Causality: DMSO is used to solubilize the hydrophobic substrate. The concentration is kept high to minimize the final percentage of DMSO in the assay, which can inhibit some enzymes.
2. Assay Linearity and Range Determination:
-
Prepare serial dilutions of the enzyme stock in assay buffer. A typical range might be from 10 µg/mL to 0.1 µg/mL.
-
In a 96-well plate, add 50 µL of each enzyme dilution. Include wells with buffer only (no-enzyme control).
-
Prepare a working substrate solution by diluting the stock to 2 mM in assay buffer.
-
Start the reaction by adding 50 µL of the working substrate solution to all wells (final substrate concentration: 1 mM).
-
Incubate at a controlled temperature (e.g., 37°C) for a fixed time (e.g., 15 minutes). Causality: The time should be within the initial linear phase of the reaction, which should be confirmed in a separate time-course experiment.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 650 nm.
-
Plot Absorbance vs. Enzyme Concentration. The linear range is the portion of the curve where the response is directly proportional to the concentration.
3. Precision Assessment:
-
Intra-assay: Prepare three concentrations of enzyme (low, medium, high) within the established linear range. Run 10-12 replicates of each concentration on a single plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV). A %CV of <15% is generally acceptable.
-
Inter-assay: Repeat the above experiment on three different days with freshly prepared reagents. Calculate the %CV across the three days for each concentration. A %CV of <20% is typically desired.
4. Specificity Determination:
-
Inhibitor Control: Run the assay with a medium concentration of enzyme in the presence and absence of a known general esterase inhibitor (e.g., phenylmethylsulfonyl fluoride, PMSF). A significant reduction in signal in the presence of the inhibitor confirms the signal is enzyme-dependent.
-
Heat Inactivation: Prepare two identical enzyme samples. Heat one at 95°C for 10 minutes. Run both in the assay. The heat-inactivated sample should produce no signal above the no-enzyme control.
5. Accuracy (Spike and Recovery):
-
If the final application involves a complex biological matrix (e.g., cell lysate, serum), this step is critical.
-
Prepare the matrix (e.g., lysate from a null-cell line).
-
Spike the matrix with known concentrations of the recombinant enzyme (low, medium, high).
-
Run the assay on the spiked samples and un-spiked matrix controls.
-
Calculate the recovery: (Concentration measured in spiked sample - Concentration in un-spiked sample) / Concentration spiked x 100%. Recoveries of 80-120% are generally considered acceptable.
Data Interpretation & Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Spontaneous substrate hydrolysis.[11][12] 2. Contaminated reagents. 3. Insufficient blocking (in ELISA-like formats).[13] | 1. Run a "substrate only" control; if high, the substrate may be unstable in the assay buffer.[14] 2. Prepare fresh buffers and substrate solution.[13][15] 3. Optimize blocking conditions if applicable. |
| Poor Reproducibility (High %CV) | 1. Pipetting errors.[13][15] 2. Temperature fluctuations across the plate ("edge effects").[15][16] 3. Substrate precipitation during the assay. | 1. Use calibrated pipettes; ensure thorough mixing. 2. Incubate plates in a humidified chamber; avoid stacking plates.[16][17] 3. Re-evaluate substrate solubility; consider adding a non-inhibitory detergent like Brij-35 to the assay buffer. |
| Non-linear Standard Curve | 1. Substrate depletion at high enzyme concentrations. 2. Product inhibition. 3. Detector saturation (signal exceeds the linear range of the plate reader). | 1. Reduce incubation time or enzyme concentration.[13] 2. Confirm linearity with a time-course experiment. 3. Check the manufacturer's specifications for your plate reader. |
Conclusion
The validation of an indole ester hydrolysis assay is a multifaceted process that underpins the reliability of experimental outcomes. By systematically evaluating specificity, precision, accuracy, linearity, and robustness, researchers can have high confidence in their data. The choice of substrate and detection method should be tailored to the specific application, balancing sensitivity requirements with practical constraints. The detailed protocol provided here serves as a template for establishing a self-validating system, ensuring that the colorful results of the indigo reaction are not just visually striking, but scientifically sound.
References
-
Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025, January 8). Cognitive Diagnostics. [Link]
-
Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. InfinixBio. [Link]
-
Bastos, A. et al. (2023). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. [Link]
-
Hydrolysis of indoxyl acetate and subsequent production of indigo and by-products. ResearchGate. [Link]
-
Guber, A. et al. (2018). Employing a biochemical protecting group for a sustainable indigo dyeing strategy. Nature Chemical Biology. [Link]
-
Scott, J. E., & Williams, K. P. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Assay Guidance Manual. [Link]
-
Andreasson, U. et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]
-
Trillo, C. (2021). On the Formation Mechanism of Indigo Blue and Indigo Red from Vegetable Source. SCIRP. [Link]
-
Garske, D. et al. (2021). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. MDPI. [Link]
-
Phutrakul, S. et al. (2011). Comparative study of the major components of the indigo dye obtained from Strobilanthes flaccidifolius Nees. and Indigofera tinc. Academic Journals. [Link]
-
Kinareikina A.G., & Silivanova E.A. (2024). Activities and Kinetic Parameters of Carboxylesterases in Model Insects depending on a Substrate of the Enzyme. Environmental Dynamics and Global Climate Change. [Link]
-
Wang, D. et al. (2015). Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera. International Journal of Molecular Sciences. [Link]
-
Hydrolytic activities and kinetic parameters of M. domestica carboxylesterases. ResearchGate. [Link]
-
Enzyme substrates for esterases and lipases. G-Biosciences. [Link]
-
Tellez-Angulo, D. et al. (2024). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI. [Link]
-
Kinetic parameters of different cholinesterases and carboxylesterases substrates. ResearchGate. [Link]
- Method and kit for determining esterase activity in biologically active environmental samples.
-
Troubleshooting Common ELISA Problems. Maxanim. [Link]
-
Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Helier Scientific ltd. [Link]
-
Hangarter, R. P. et al. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]
-
A Colorimetric Esterase Assay. Defense Technical Information Center. [Link]
-
Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Biomatik. [Link]
-
Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. MDPI. [Link]
-
A Sensitive Colorimetric Assay for Various Proteases Using Naphthyl Ester Derivatives as Substrates. PubMed. [Link]
-
Development and Validation of a Kinetic Model for Enzymatic Hydrolysis Using Candida rugosa Lipase. ResearchGate. [Link]
-
Hangarter, R. P. et al. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC. [Link]
-
Hangarter, R. P. et al. (1986). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing [mdpi.com]
- 5. nebiolab.com [nebiolab.com]
- 6. infinixbio.com [infinixbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
- 9. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 10. Activities and Kinetic Parameters of Carboxylesterases in Model Insects depending on a Substrate of the Enzyme - Kinareikina - Agricultural Chemistry [edgccjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxanim.com [maxanim.com]
- 14. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomatik.com [biomatik.com]
- 16. mybiosource.com [mybiosource.com]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Technical Guide: Proper Disposal of Ethyl 2-(1-methyl-1H-indol-3-yl)acetate
CAS Number: 56999-62-3 Formula: C₁₃H₁₅NO₂ Target Audience: Laboratory Managers, Process Chemists, and EHS Officers.
Executive Summary & Core Directive
This guide mandates the operational protocols for the disposal of Ethyl 2-(1-methyl-1H-indol-3-yl)acetate . While often classified as a standard organic intermediate, the indole moiety presents specific environmental hazards (aquatic toxicity) and chemical incompatibilities (oxidation sensitivity) that require strict adherence to Non-Halogenated Organic Waste streams.
Critical Safety Rule: Treat this compound as a Hazardous Chemical Substance under the "Precautionary Principle" regardless of bulk quantity. Do NOT dispose of via sanitary sewer systems.[1]
Chemical Hazard Profile & Waste Characterization
Before disposal, the waste must be characterized to ensure compatibility with incineration streams.
| Property | Specification | Operational Implication |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | Requires PPE (Nitrile gloves, safety glasses) during waste transfer. |
| Chemical Structure | Indole ester (Electron-rich aromatic system) | Incompatible with Strong Oxidizers. Segregate from nitric acid or perchlorates to prevent exothermic decomposition. |
| RCRA Status (US) | Not P-listed or U-listed. | Classified as Non-Regulated Hazardous Waste (unless mixed with listed solvents). |
| Flash Point | >110°C (Predicted) | Likely not Ignitable (D001), but combustible. |
| Ecological Impact | Indole derivatives are often toxic to aquatic life.[2] | Zero-discharge policy for drains/sinks. |
Waste Stream Decision Logic
The following decision tree illustrates the required segregation logic to prevent cross-contamination and ensure regulatory compliance (40 CFR 262).
Figure 1: Waste Segregation Workflow. Use this logic to determine the correct waste carboy. Note that the indole ester itself is non-halogenated.
Operational Disposal Procedures
Protocol A: Solid Waste Disposal (Pure Compound)
Context: Disposal of expired shelf stock, contaminated weighing papers, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.
-
Transfer:
-
Place the container in a fume hood.[3]
-
Transfer solid waste using a disposable spatula or powder funnel to minimize dust generation.
-
Expert Insight: Avoid using metal spatulas if the compound has been in contact with strong acids, as trace metal ions can catalyze degradation of the indole ring.
-
-
Labeling:
-
Storage: Store in the Solid Waste Satellite Accumulation Area until pickup.
Protocol B: Liquid Waste Disposal (Solutions)
Context: Disposal of reaction mixtures, mother liquors, or HPLC waste.
-
Solvent Compatibility Check:
-
Ensure the solution does not contain oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).
-
Self-Validating Step: Check the pH. If pH < 2 or > 10, neutralize to pH 5–9 before adding to the organic waste drum to prevent drum corrosion or unexpected hydrolysis.
-
-
Segregation:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste . -
If dissolved in Ethyl Acetate/Methanol/DMSO
Non-Halogenated Waste .
-
-
Volume Management: Leave at least 10% headspace in the waste carboy to allow for vapor expansion.
Emergency Response: Spill Management
Scenario: A 5g bottle of solid Ethyl 2-(1-methyl-1H-indol-3-yl)acetate shatters on the floor.
Figure 2: Spill Response Protocol. Immediate containment prevents aerosolization of the irritant dust.[1]
Detailed Cleanup Steps:
-
Isolate: Mark the area. Do not walk through the powder.
-
Dampen: If the powder is fine and liable to become airborne, gently mist the spill with water (unless reactive materials are present nearby) to suppress dust.
-
Absorb: Cover with an inert absorbent (Vermiculite or Spill-X).
-
Wash: After collecting solids, wash the surface with a soap solution. The ester is lipophilic; water alone will not effectively remove residues.
Regulatory & Compliance Framework
-
EPA RCRA (40 CFR 261):
-
This compound is not a P-listed or U-listed waste.
-
However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to the lack of extensive chronic toxicity data, it must be managed as Hazardous Waste to ensure "Cradle-to-Grave" liability protection.
-
-
DOT Shipping (for waste transport):
-
If transported as a pure substance, it may fall under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if aquatic toxicity data is invoked, or UN 3335 (Aviation regulated solid, n.o.s.) depending on the carrier.
-
Action: Always list the technical name "Ethyl 2-(1-methyl-1H-indol-3-yl)acetate" on the waste manifest.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59682, Ethyl 2-(1-methyl-1H-indol-3-yl)acetate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[5] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling Ethyl 2-(1-methyl-1H-indol-3-yl)acetate
CAS: 22226-58-0 | Class: Indole Derivative / Pharmaceutical Intermediate[1]
Executive Safety Architecture
The Core Hazard: Ethyl 2-(1-methyl-1H-indol-3-yl)acetate is a lipophilic ester derivative of indole-3-acetic acid.[1] While often classified as an Irritant (Skin/Eye/Respiratory) , its structural similarity to potent biological agonists (auxins and indomethacin precursors) mandates a "Bioactive Intermediate" handling protocol.
The Risk Vector: The primary risk is not acute lethality, but sensitization and cumulative exposure . As a lipophilic ester, this compound can traverse the dermal barrier more effectively than its free-acid counterparts.[1] Therefore, skin protection is the critical failure point in most laboratory workflows.
Hazard Snapshot (GHS/CLP Baseline)
| Hazard Class | H-Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors.[2][3][4][5][6] |
The Barrier System: PPE Selection Strategy
Do not default to generic "lab safety" rules. Select PPE based on the physical state of the compound during your specific operation.
A. Ocular Protection[2][3][5][8][9][10][11]
-
Standard Operation (Solid Handling): Safety glasses with side shields (ANSI Z87.1+) are sufficient when weighing solid powder in a draft-free enclosure.[1]
-
High-Risk Operation (Synthesis/Liquid): Chemical Splash Goggles are mandatory.[1]
-
Why? If this compound is dissolved in volatile solvents (Ethyl Acetate, DCM), a splash can bypass standard glasses. The solvent acts as a vehicle, carrying the bioactive solute directly into the ocular mucosa.
-
B. Dermal Protection (The Glove Matrix)
This is the most complex variable. The compound itself is a solid/oil, but you will likely handle it in solution. The carrier solvent dictates the glove material, not the solute. [1]
Glove Selection Table
| Carrier Solvent | Recommended Glove | Breakthrough Time | Scientific Rationale |
| None (Pure Solid) | Nitrile (4-6 mil) | >480 min | Solids do not permeate nitrile films effectively.[1] Standard exam gloves are sufficient. |
| Ethyl Acetate | Silver Shield / Laminate | >240 min | Nitrile degrades rapidly (<10 min) in EtOAc. The solute will reach your skin. |
| DCM (Dichloromethane) | PVA or Laminate | >240 min | Nitrile offers zero protection against DCM (breakthrough <1 min). |
| DMSO / DMF | Butyl Rubber | >480 min | DMSO permeates nitrile slowly but carries solutes effectively through skin. |
-
Double Gloving Protocol: If Laminate gloves are too clumsy for fine manipulation, wear Laminate liners under Nitrile outer gloves . This provides chemical resistance (inner) and grip/dexterity (outer).
C. Respiratory Protection[3][5][6][10][11][12]
-
Primary Barrier: All handling must occur inside a certified Chemical Fume Hood .
-
Secondary Barrier (Emergency/Spill): If a spill occurs outside the hood, use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Note: A simple N95 mask protects against dust but offers zero protection against solvent vapors if the compound is in solution.
-
Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for safe handling, distinguishing between solid and liquid states.
Caption: Decision tree for PPE selection based on the physical state of Ethyl 2-(1-methyl-1H-indol-3-yl)acetate and its carrier solvents.
Operational Protocols
Protocol A: Weighing & Transfer (Solid)
-
Engineering Control: Verify fume hood or balance enclosure airflow (face velocity 0.3–0.5 m/s).
-
Donning: Put on lab coat, safety glasses, and standard nitrile gloves (4 mil).
-
Technique: Use a static-free spatula. Indole derivatives can be static-prone; do not use rapid movements that disperse dust.[1]
-
Decon: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as hazardous solid waste.
Protocol B: Handling in Solution (Synthesis/Extraction)
-
Glove Check: If using Ethyl Acetate or DCM, do not trust nitrile gloves . Don Silver Shield (laminate) gloves or change nitrile gloves immediately upon any splash.
-
Sash Height: Keep the fume hood sash at the lowest working position (below breathing zone).
-
Transfer: When transferring liquids via syringe, keep the hands behind the syringe barrel to avoid needle-stick injection of the bioactive compound.
Protocol C: Waste Disposal
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into "Hazardous Solid Waste" (Yellow bag/bin). Do not throw in regular trash.
-
Liquid Waste:
-
If dissolved in organic solvents: Halogenated or Non-Halogenated Organic Waste stream (depending on solvent).
-
Labeling: Clearly label the waste tag with "Indole Ester" to alert waste management personnel of potential bioactive content.
-
Emergency Response (Self-Validating)
-
Skin Contact:
-
Eye Contact:
-
FLUSH: Use emergency eyewash for 15 minutes. Hold eyelids open.
-
SEEK: Medical attention is mandatory for chemical eye exposures.
-
References
-
PubChem. (n.d.). Compound Summary: Indole-3-acetic acid derivatives. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers [cdc.gov]
- 2. geneseo.edu [geneseo.edu]
- 3. redox.com [redox.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemscience.com [chemscience.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
